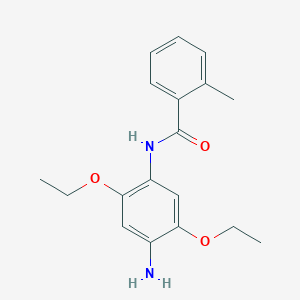

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide

Description

Properties

Molecular Formula |

C18H22N2O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C18H22N2O3/c1-4-22-16-11-15(17(23-5-2)10-14(16)19)20-18(21)13-9-7-6-8-12(13)3/h6-11H,4-5,19H2,1-3H3,(H,20,21) |

InChI Key |

ZAWGCIQDWXLRGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-methylbenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Procedure: The 4-amino-2,5-diethoxybenzoic acid is first dissolved in a suitable solvent, such as dichloromethane. Then, 2-methylbenzoyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amine derivatives.

Substitution: Substituted benzamides and related compounds.

Scientific Research Applications

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the manufacturing of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activities.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

The table below compares N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide with key analogs:

Key Observations:

For example, etobenzanid (a dichlorophenyl analog) leverages halogen substituents for herbicidal activity . In the Isocycloseram analog (), the 2-methylbenzamide group is part of a larger scaffold with fluorinated and heterocyclic groups, highlighting the role of benzamide derivatives in agrochemical design .

Synthetic Accessibility: The synthesis of N-(4-amino-2,5-diethoxyphenyl)benzamide derivatives typically involves coupling reactions under mild conditions (e.g., DCM/H₂O, room temperature) with nickel catalysts, as seen in . Introducing a methyl group would require modified starting materials (e.g., 2-methylbenzoic acid derivatives) but likely follows similar protocols .

Physicochemical Properties :

- The unsubstituted benzamide (CAS 120-00-3) has a melting point of 100°C and requires storage at +2 to +8°C . The methylated analog may exhibit higher melting points due to increased crystallinity, though experimental data is needed for confirmation.

Biological Activity

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a benzamide structure with specific functional groups that influence its biological activity. The presence of the amino group and diethoxy substitutions on the phenyl ring are critical for its interaction with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 304.34 g/mol

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition may lead to altered cellular processes and potential therapeutic effects against diseases such as cancer.

- Receptor Interaction : The structural components of the compound allow it to bind effectively to certain receptors, modulating their activity. This is particularly relevant in the context of drug design where receptor selectivity is essential for efficacy.

- Cellular Pathway Modulation : By interacting with key signaling pathways, this compound may influence cellular responses to stimuli, impacting processes such as proliferation and apoptosis.

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of this compound. Below is a summary of significant findings:

Case Studies

- Anticancer Efficacy : In vitro studies revealed that this compound significantly reduced viability in several cancer cell lines, including breast and lung cancers. The mechanism was attributed to cell cycle arrest and induction of apoptosis.

- Antimicrobial Activity : A study focused on the compound's effectiveness against Gram-positive and Gram-negative bacteria found that it inhibited bacterial growth at low concentrations, indicating potential for development as an antibiotic.

- Enzyme Targeting : Research indicated that this compound selectively inhibits specific kinases associated with tumor growth, making it a candidate for targeted cancer therapies.

Q & A

Q. What are the recommended synthetic routes for N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2-methylbenzoic acid derivatives with 4-amino-2,5-diethoxyaniline. A multi-step approach using coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) is recommended. Temperature control (e.g., reflux in anhydrous solvents) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. For scale-up, column chromatography or recrystallization in ethanol/water mixtures improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and amine protonation states.

- FT-IR to verify amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bonds.

- Mass spectrometry (ESI-TOF) for molecular ion confirmation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays). Deuterated solvents (e.g., DMSO-d₆) are preferred for NMR to avoid signal interference .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer: The compound is sensitive to hydrolysis under acidic/basic conditions. Store in airtight containers at -20°C with desiccants (e.g., silica gel). Avoid prolonged exposure to light (use amber vials) due to the photosensitive amino and ethoxy groups. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular conformation?

Methodological Answer: Grow crystals via slow vapor diffusion (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters to model thermal motion. Hydrogen bonding between the amide group and ethoxy oxygen can be analyzed using Mercury software. Compare experimental bond angles/Å distances with DFT-optimized structures to validate geometry .

Q. How should researchers address contradictory fluorescence data in solvent-dependent studies?

Methodological Answer: Contradictions may arise from solvent polarity effects or aggregation. Perform fluorometric titrations in a range of solvents (e.g., DMSO, ethanol, water). Use Job’s plot to identify stoichiometry of solvent interactions. Time-resolved fluorescence (TRF) can distinguish static vs. dynamic quenching. Validate findings with quantum yield calculations using integrating sphere methods .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS). Parameterize the compound using GAFF force fields. Validate docking poses with experimental IC₅₀ values from enzyme inhibition assays. Free-energy perturbation (FEP) calculations can refine binding energy estimates. Cross-reference with SAR studies on analogous benzamides .

Q. How can researchers mitigate solubility challenges in aqueous biological assays?

Methodological Answer: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80). Sonication at 37°C for 30 minutes enhances dispersion. For quantitative studies, derive a solubility curve via UV-vis spectroscopy at varying pH. Alternatively, synthesize water-soluble prodrugs by introducing sulfonate or phosphate groups .

Q. What strategies are effective for elucidating metabolic degradation pathways?

Methodological Answer: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Isotopic labeling (¹⁴C at the benzene ring) tracks degradation products. Compare fragmentation patterns with reference standards. Hydrolysis products (e.g., 2-methylbenzoic acid) can be identified using GC-MS after derivatization .

Q. How should safety protocols be adapted for large-scale synthesis?

Methodological Answer: Conduct a hazard assessment using GHS criteria (e.g., skin/eye irritation). Implement fume hoods with HEPA filters and explosion-proof equipment. For waste management, neutralize acidic/basic byproducts with bicarbonate before disposal. Regularly monitor air quality for particulate exposure using OSHA-approved sensors .

Tables for Key Data

| Stability Under Accelerated Conditions |

|---|

| Condition |

| ------------------- |

| 40°C, 75% RH, 4w |

| 25°C, dark, 4w |

| Fluorescence Quantum Yields in Solvents |

|---|

| Solvent |

| ----------- |

| DMSO |

| Ethanol |

| Water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.